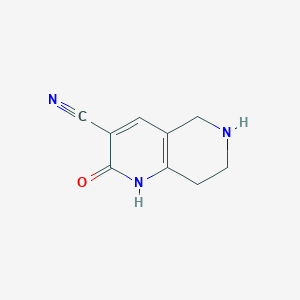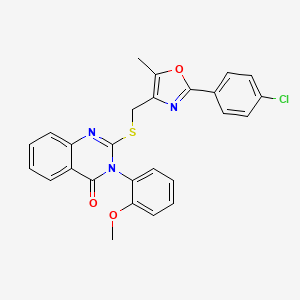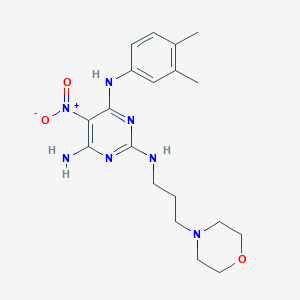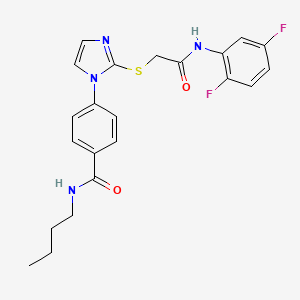![molecular formula C15H19N3O3 B2882807 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid CAS No. 860644-61-7](/img/structure/B2882807.png)
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. It also has a phenyl group (a ring of six carbon atoms, akin to benzene) with a tert-butyl group attached, which is a common motif in organic chemistry known for its bulky properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the acetic acid group. The tert-butyl group attached to the phenyl ring would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the acetic acid group. The triazole ring is a heterocycle and can participate in various chemical reactions. The acetic acid group could potentially undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group would likely make it polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
Compounds similar to 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid have been synthesized and studied for their fungicidal activity. For instance, a related compound exhibited up to 100% inhibition against Cercospora arachidicola Hori at certain concentrations (Mao, Song, & Shi, 2013).
Organometallic Chemistry
Research in organometallic chemistry has explored compounds with structural similarities, particularly in the context of cyclopalladation reactions. These studies involve direct cyclopalladation at nonactivated groups using palladium(II) acetate in acetic acid (Keuseman et al., 2005); (Mawo et al., 2007).
Antimicrobial Activities
Similar triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against certain bacterial and fungal pathogens (Demirbas et al., 2004).
Enantioselective Synthesis
The enantioselective synthesis of beta-analogues of aromatic amino acids has been explored using tert-butyl bromoacetate as an electrophile, which relates to the structural elements of the compound (Arvanitis et al., 1998).
Larvicidal Activities
Novel derivatives, including structures akin to the compound , have been tested for mosquito larvicidal activity, offering potential applications in pest control (Kumara et al., 2015).
Chelating Agents for Imaging
Related compounds serve as precursors for chelating agents used in molecular imaging, particularly with lanthanide ions, enhancing targeting specificity and pharmacokinetics (Li, Winnard, & Bhujwalla, 2009).
Biotransformation Studies
The compound's structural analogs have been studied in the context of biotransformation, exploring how different species metabolize similar compounds, which is crucial for pharmacological and toxicological studies (Pottier, Busigny, & Raynaud, 1978).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-tert-butylphenylboronic acid, have been used in the synthesis of various bioactive compounds .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various bioactive compounds, suggesting potential interactions with biological targets .
Pharmacokinetics
The solubility of similar compounds, such as 4-tert-butylphenylboronic acid, in various solvents like ether, thf, dmso, dmf, and methanol has been reported , which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures have been used in the synthesis of various bioactive compounds, suggesting potential biological activity .
Action Environment
It’s worth noting that the stability of similar compounds, such as 4-tert-butylphenylboronic acid, can be affected by factors such as temperature and light exposure .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-16-17(9-13(19)20)14(21)18(10)12-7-5-11(6-8-12)15(2,3)4/h5-8H,9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBGNHJAPDQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)
![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)


![3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2882747.png)